molecular formula C14H12N2O4 B3020556 5,5'-Dimethoxycarbonyl-2,2'-bipyridine CAS No. 1762-45-4

5,5'-Dimethoxycarbonyl-2,2'-bipyridine

Cat. No.: B3020556
CAS No.: 1762-45-4
M. Wt: 272.26
InChI Key: NJAYXDBLSXUUGN-UHFFFAOYSA-N
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Description

5,5’-Dimethoxycarbonyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2O4. It is a derivative of bipyridine, characterized by the presence of two methoxycarbonyl groups at the 5 and 5’ positions of the bipyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through esterification, resulting in the formation of the dimethyl ester .

Industrial Production Methods

On an industrial scale, the production of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethoxycarbonyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,2’-bipyridine-5,5’-dicarboxylic acid, 5,5’-dihydroxy-2,2’-bipyridine, and various substituted bipyridines .

Mechanism of Action

The mechanism of action of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets such as enzymes, altering their activity. For example, its inhibition of prolyl hydroxylase involves binding to the active site of the enzyme, preventing the hydroxylation of proline residues on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dimethoxycarbonyl-2,2’-bipyridine is unique due to its dual methoxycarbonyl groups, which enhance its solubility in organic solvents and its ability to form stable metal complexes. These properties make it particularly valuable in applications requiring specific coordination environments and solubility characteristics .

Properties

IUPAC Name

methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYXDBLSXUUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-45-4
Record name Dimethyl 2,2'-Bipyridine-5,5'-dicarboxylate
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